5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid
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Overview
Description
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a triazole ring and multiple chlorine atoms, contributing to its distinct properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide involves multiple steps. One common method starts with the reaction of 3,5-dichloro-4-(4-chlorobenzoyl)benzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with an appropriate amine to form the triazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, it is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine
The compound has shown potential in medicinal chemistry as a precursor for developing new drugs. Its triazole ring is a common motif in many pharmaceuticals, contributing to its biological activity .
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the presence of multiple chlorine atoms.
Properties
Molecular Formula |
C22H18Cl3N7O6 |
---|---|
Molecular Weight |
582.8 g/mol |
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H6N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI Key |
ZFBWSRKRNNTIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O.C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl |
Origin of Product |
United States |
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